1,3,5-Trimethyl-4-nitro-1H-pyrazole
Overview
Description
1,3,5-Trimethyl-4-nitro-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9N3O2. It is a derivative of pyrazole, characterized by the presence of three methyl groups and a nitro group attached to the pyrazole ring.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
One study suggests that a similar compound, 1,3,5-trinitro-1h-pyrazole, exhibits potent in vitro antipromastigote activity, which might be due to its desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is a solid at room temperature, which might influence its bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trimethyl-4-nitro-1H-pyrazole. The compound is stable at ambient temperature , suggesting that it might be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the nitration of 1,3,5-trimethylpyrazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,3,5-trimethyl-4-amino-1H-pyrazole.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 1,3,5-trimethyl-4-amino-1H-pyrazole.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,3,5-Trimethyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.
4-Nitro-1H-pyrazole: Lacks the methyl groups, leading to variations in physical and chemical properties.
3,5-Dimethyl-4-nitro-1H-pyrazole:
Uniqueness
1,3,5-Trimethyl-4-nitro-1H-pyrazole is unique due to the presence of both the nitro group and three methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3,5-trimethyl-4-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4-6(9(10)11)5(2)8(3)7-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZYFGMARJFMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150072 | |
Record name | Pyrazole, 4-nitro-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-30-0 | |
Record name | 1,3,5-Trimethyl-4-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-nitro-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-nitro-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO-1,3,5-TRIMETHYL-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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